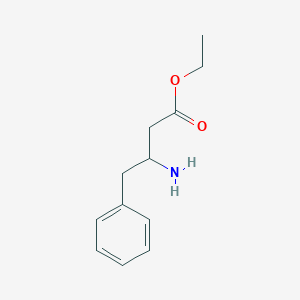

Ethyl 3-amino-4-phenylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-4-phenylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-15-12(14)9-11(13)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVPEOYCQVUHMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149193-77-1 | |

| Record name | ethyl 3-amino-4-phenylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for Ethyl 3 Amino 4 Phenylbutanoate and Analogues

Classical Chemical Synthesis Approaches

The synthesis of Ethyl 3-amino-4-phenylbutanoate, a significant β-amino ester, is approached through various classical chemical strategies. These methods leverage fundamental organic reactions to construct the target molecule from diverse precursors.

Ring-Opening Reactions for Beta-Amino Ester Formation

The formation of β-amino esters through the cleavage of cyclic precursors is a well-established synthetic route. This strategy relies on the high reactivity of strained ring systems, such as aziridines and epoxides, which can be opened by nucleophiles to yield the desired linear chain. scirp.orgorganic-chemistry.org

The reductive ring-opening of aziridine-2-carboxylates is a direct method for producing β-amino esters. nih.gov For instance, aziridines with an aryl group at the 3-position can be reductively opened. nih.gov The choice of reducing agent is critical; electron-transfer reduction methods are preferred as they direct the ring opening to the 2-position, yielding β-amino esters. nih.gov This method's efficiency can be influenced by the substituent on the aziridine (B145994) nitrogen; for example, an N-acetyl group can provide high selectivity for the β-amino ester product. nih.gov Similarly, the ring-opening of isoxazolines is another pathway, where reductive cleavage can lead to highly functionalized β-amino esters. beilstein-journals.org

While the direct ring-opening of epoxides with amines typically yields β-amino alcohols, this principle underscores a viable strategy for C-N bond formation at the β-position. scirp.orgmdpi.com Catalytic systems, including Lewis acids, can facilitate the regioselective opening of epoxide rings by amine nucleophiles. organic-chemistry.orgmdpi.com A tandem process involving the in-situ generation of an amine from a nitroarene followed by epoxide ring-opening, catalyzed by Palladium-on-Carbon, also presents a pathway to related structures. nih.govacs.org

Hydrogenation of Precursor Compounds

Hydrogenation is a cornerstone of synthetic organic chemistry, providing a powerful tool for the reduction of unsaturated functional groups. In the context of this compound synthesis, it is primarily used for the stereoselective reduction of enamine and other unsaturated precursors.

The asymmetric hydrogenation of β-enamine esters is a highly efficient and direct route to chiral β-amino esters like this compound. nih.govacs.org This method avoids the need for protection and deprotection steps for the amino group, making it an atom-economical approach. nih.gov Rhodium complexes featuring chiral ferrocenylphosphine ligands, such as those from the Josiphos family, have proven to be exceptional catalysts for the hydrogenation of unprotected (Z)-enamine esters, achieving high yields and excellent enantioselectivities (up to 97% ee). nih.govpsu.edu

The reaction is sensitive to the geometry of the enamine precursor, with (E)- and (Z)-isomers often showing different reactivity and selectivity. psu.edu Ruthenium-based catalysts, such as those with BINAP ligands, are also effective, particularly in diastereoselective hydrogenations. researchgate.net The development of these catalytic systems has significantly advanced the practical synthesis of β-amino acid pharmacophores. researchgate.net

Table 1: Catalytic Systems for Asymmetric Hydrogenation of Enamine Precursors

| Catalyst System | Ligand Type | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Rh-Josiphos | Ferrocenyl Diphosphine | Unprotected (Z)-Enamine Esters | High yield and enantioselectivity (93-97% ee); No N-protection required. | nih.govacs.orgpsu.edu |

| Ru-(S)-BINAP | Biaryl Diphosphine | β-Enamine Esters | Used in diastereoselective hydrogenation for manufacturing processes. | researchgate.netresearchgate.net |

| Rh-MalPhos | Diphosphine | (E)- and (Z)-Enamines | Effective for both isomers, with up to 99% ee for (E)-enamines. | psu.edu |

Palladium on carbon (Pd/C) is a versatile and widely used heterogeneous catalyst for hydrogenation reactions. masterorganicchemistry.com It is effective in reducing various functional groups, including carbon-carbon double bonds and in performing hydrogenolysis. masterorganicchemistry.comtandfonline.com In the synthesis of β-amino acids and their esters, Pd/C is often employed for the reduction of nitro groups or for the cleavage of protecting groups under hydrogen atmosphere. tandfonline.comscispace.com

For example, a key step in one synthesis of (R)-3-amino-4-phenylbutyric acid involves the hydrogenolysis of a 2-oxazolidone acetate (B1210297) precursor using Pd/C to yield the corresponding methyl ester in high yield. tandfonline.com This transformation effectively unmasks the amino group and saturates the structure. tandfonline.com Another application involves the conversion of a 2-substituted-isoxazolidin-5-one to a β-amino acid via hydrogenation with a Pd/C catalyst. google.com Furthermore, Pd/C can catalyze transfer hydrogenation, using sources like methanol (B129727), to reduce nitroarenes in tandem with other reactions, showcasing its utility in multi-step, one-pot procedures. nih.govacs.org The enantioselective hydrogenation of certain unsaturated carboxylic acids has also been achieved using cinchonidine-modified palladium catalysts. researchgate.net

Multi-component Reaction Methodologies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.govacs.org Several MCR strategies have been developed for the synthesis of β-amino esters.

A notable example is the zinc-mediated, Mannich-like three-component reaction. ed.gov This approach can involve the reaction between an organic halide (e.g., benzyl (B1604629) bromide), an amine (e.g., p-anisidine), and an α-oxo-ester (e.g., ethyl glyoxylate). The reaction proceeds via the in-situ formation of an organozinc reagent, which then adds to an imine intermediate formed from the amine and glyoxylate. ed.gov A similar three-component reaction using acetophenone (B1666503), ethyl glyoxylate, and (S)-phenethylamine has been used to synthesize a related 4-oxo-β-amino butanoate derivative. google.com Cobalt catalysts can also mediate three-component reactions between sulfonylimines, acrylates, and organic bromides to yield N-sulfonyl β-amino esters. researchgate.net

Table 2: Examples of Multi-component Reactions for β-Amino Ester Synthesis

| Reaction Type | Components | Catalyst/Mediator | Product Type | Reference |

|---|---|---|---|---|

| Mannich-like | Benzyl bromide, p-anisidine, ethyl glyoxylate | Zinc | N-Protected α-Amino Ester | ed.gov |

| Mannich-like | Acetophenone, ethyl glyoxylate, (S)-phenethylamine | L-proline / AgOTf | 4-Oxo-β-amino butanoate | google.com |

| Michael Addition/Decarboxylation | Aromatic aldehydes, nitromethane, Meldrum's acid, ethanol (B145695) | Calcined Hydrotalcite | γ-Nitroester (precursor to β-amino acid) | scispace.com |

| Conjugate Addition | Sulfonylimines, acrylates, organic bromides | Zinc / Cobalt | N-Sulfonyl β-amino Ester | researchgate.net |

Transformations from Related Beta-Keto Ester Precursors

The conversion of readily available β-keto esters into β-amino esters is a direct and powerful synthetic strategy. This transformation typically involves the conversion of the ketone carbonyl group into an amine via reductive amination or enzymatic transamination. Ethyl 3-oxo-4-phenylbutanoate, a direct precursor, can be synthesized through methods like the reaction of monoethyl monopotassium malonate with phenacyl chloride or the reaction of Meldrum's Acid with phenylacetyl chloride followed by ethanolysis. chemicalbook.com

A particularly innovative approach is the use of ω-transaminase (ω-TA) enzymes for the asymmetric synthesis of β-amino esters from β-keto esters. researchgate.netnih.gov This biocatalytic method circumvents issues related to the instability of β-keto acid substrates. researchgate.net Engineered ω-transaminases have been successfully employed to convert ethyl benzoylacetate into both (S)- and (R)-enantiomers of β-phenylalanine ethyl ester with high enantiomeric purity. researchgate.netnih.gov The reaction uses an amino donor, and screening of enzyme libraries has identified specific mutants with high potential for these transformations. researchgate.net

Table 3: Biocatalytic Transamination of a β-Keto Ester Precursor

| Precursor | Enzyme | Amino Donor | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Ethyl benzoylacetate | Engineered ω-Transaminase (e.g., ATA117 11Rd) | o-xylylenediamine | (R)-β-phenylalanine ethyl ester | Achieved 13% conversion with high enantiomeric purity. | researchgate.netnih.gov |

| Ethyl benzoylacetate | Engineered ω-Transaminase (e.g., 3FCR_4M) | o-xylylenediamine | (S)-β-phenylalanine ethyl ester | Achieved 32% conversion; product isolated and confirmed by NMR. | researchgate.netnih.gov |

Synthesis of Ethyl 3-oxo-4-phenylbutanoate via Malonate Condensation

A primary route to the precursor ethyl 3-oxo-4-phenylbutanoate involves the condensation of malonate derivatives. One established method utilizes the reaction of monoethyl monopotassium malonate with phenacyl chloride. chemicalbook.comlookchem.com This reaction is typically carried out in a solvent such as tetrahydrofuran (B95107) in the presence of triethylamine (B128534) and magnesium chloride. chemicalbook.comlookchem.com The reaction proceeds over an extended period, after which an acidic workup and extraction yield the desired β-keto ester. chemicalbook.com

Another approach within the malonate condensation strategy involves reacting phenylacetyl chloride with 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, in the presence of pyridine (B92270). The resulting intermediate is then refluxed with ethanol to produce ethyl 3-oxo-4-phenylbutanoate. This method highlights the versatility of phenylacetyl chloride in constructing β-keto ester frameworks, where the choice of the nucleophilic partner is key to the final product's structure.

A variation of this is the Claisen-like condensation, where ethyl acetoacetate (B1235776) derivatives react with benzaldehyde (B42025) under basic conditions, often catalyzed by piperidine. This is followed by an acidic workup to isolate the β-ketoester. Microwave-assisted methods have been shown to decrease reaction times significantly while maintaining high product purity.

| Starting Materials | Reagents & Conditions | Product | Key Features |

| Monoethyl monopotassium malonate, Phenacyl chloride | Triethylamine, Magnesium chloride, Tetrahydrofuran, 5-20°C | Ethyl 3-oxo-4-phenylbutanoate | Established and reliable method. |

| Phenylacetyl chloride, Meldrum's acid | Pyridine, Ethanol (reflux) | Ethyl 3-oxo-4-phenylbutanoate | Utilizes a highly reactive malonate equivalent. |

| Ethyl acetoacetate, Benzaldehyde | Piperidine, Ethanol or Toluene, 80-100°C | Ethyl 3-oxo-4-phenylbutanoate | Claisen-like condensation with potential for microwave assistance. |

Preparation of Ethyl 3-oxo-4-phenylbutanoate through Esterification Reactions

Esterification presents an alternative pathway to ethyl 3-oxo-4-phenylbutanoate. A straightforward method involves the direct esterification of acetophenone with ethyl acetate under acidic conditions. chembk.com The reaction mixture is heated, typically under reflux, and the product is subsequently purified by distillation. chembk.com

A continuous reaction process has also been developed, using ethyl acetate and benzoyl chloride as the starting materials in dichloromethane. guidechem.com This mixture, along with thionyl chloride, is pumped through a microchannel reactor. guidechem.com The resulting product is then purified by vacuum distillation. guidechem.com This method is notable for its departure from traditional batch processing, offering potential advantages in control and scalability. guidechem.com

| Reactants | Reagents & Conditions | Product | Key Features |

| Acetophenone, Ethyl acetate | Acid catalyst, Reflux | Ethyl 3-oxo-4-phenylbutanoate | Direct esterification, simple procedure. |

| Ethyl acetate, Benzoyl chloride | Dichloromethane, Thionyl chloride, Microchannel reactor | Ethyl 3-oxo-4-phenylbutanoate | Continuous flow process, offering potential for scalability. |

Asymmetric Synthesis of Enantiopure this compound and Derivatives

The production of enantiomerically pure this compound is of paramount importance for its use in the pharmaceutical industry. Various asymmetric synthesis strategies have been developed to achieve high levels of stereocontrol.

Chiral Auxiliary Approaches in Stereoselective Alkylation and Aminoalkylation

Chiral auxiliaries are powerful tools for inducing stereoselectivity. In the synthesis of related β-amino acids, the 1,2-amino alcohol functionality can act as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions. d-nb.info While specific examples for this compound are not detailed in the provided results, the general principle involves the temporary attachment of a chiral molecule to the substrate, which then directs the stereoselective formation of new chiral centers. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.

Chiral Catalyst-Mediated Methods, including Organocatalysis and Metal-Catalyzed Systems

Chiral catalysts offer a more atom-economical approach to asymmetric synthesis. Both organocatalysts and metal-based catalysts have been successfully employed.

Organocatalysis, which uses small organic molecules to catalyze reactions, has emerged as a powerful strategy. For instance, proline-derived amides have been used as catalysts for the asymmetric reduction of ketimines with trichlorosilane, a reaction type relevant to the synthesis of chiral amines. whiterose.ac.uk Thiourea catalysts derived from cinchona alkaloids have shown excellent activity and enantioselectivity in Michael additions, a key C-C bond-forming reaction. maynoothuniversity.ie These catalysts operate through hydrogen bonding to activate the substrate and control the stereochemical outcome. rsc.org

Transition metal catalysis provides another versatile toolkit. The combination of organocatalysts with transition metal complexes can lead to novel reactivity. researchgate.net For example, chiral organocatalysts like quaternary ammonium (B1175870) salts and amines have been successfully paired with transition metals such as palladium, rhodium, and copper. researchgate.net Copper-catalyzed arylation of β-dicarbonyl compounds is a well-established method for forming C-C bonds.

| Catalysis Type | Catalyst Example | Reaction Type | Key Features |

| Organocatalysis | Proline-derived amides | Asymmetric reduction of ketimines | Metal-free, utilizes a renewable catalyst source. |

| Organocatalysis | Cinchona alkaloid-derived thioureas | Michael addition | High enantioselectivity through hydrogen-bonding activation. |

| Transition Metal Catalysis | Copper(I) iodide with N-methylglycine | Arylation of β-dicarbonyls | Inexpensive and operationally simple. |

| Combined Catalysis | Chiral amines with Palladium | Various | Synergistic effects leading to unique reactivity. |

Enantioselective Reduction Strategies for Ketone Precursors

The enantioselective reduction of the ketone precursor, ethyl 3-oxo-4-phenylbutanoate, is a direct and efficient route to chiral β-hydroxy esters, which can then be converted to the corresponding β-amino esters.

Metal-catalyzed hydrosilylation is a prominent method. Rhodium complexes with chiral ligands, such as PyBOX, have been used for the asymmetric reduction of aryl ketones, yielding products with high enantiomeric excess. acs.org Copper-catalyzed hydrosilylation, using ligands like (S)-P-PHOS, has also proven effective for a variety of prochiral ketones. acs.org

Biocatalysis offers a green and highly selective alternative. Ketoreductases (KREDs) are enzymes that can reduce ketones with exceptional stereoselectivity. For example, a ketoreductase from Pichia glucozyma has been shown to reduce a broad range of aromatic ketones to the corresponding (S)-alcohols with high yields and enantiomeric excess. unimi.it The use of whole-cell biocatalysts, such as Saccharomyces cerevisiae, has been applied to the reduction of related α-ketoesters, demonstrating the potential of this approach for producing chiral building blocks. researchgate.net

| Reduction Method | Catalyst/Enzyme | Key Features |

| Metal-Catalyzed Hydrosilylation | Rhodium-PyBOX complexes | High yields and enantioselectivities for aryl ketones. |

| Metal-Catalyzed Hydrosilylation | Copper-(S)-P-PHOS complexes | Effective for a variety of prochiral ketones. |

| Biocatalysis | Ketoreductase from Pichia glucozyma | High yields and enantiomeric excess for (S)-alcohols. |

| Biocatalysis | Saccharomyces cerevisiae | Whole-cell biocatalyst for the reduction of ketoesters. |

Chemo-enzymatic and Enzymatic Synthesis Routes

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic transformations to create efficient and sustainable synthetic pathways. beilstein-journals.orgnih.gov This approach can involve using enzymes for regio- and stereoselective reactions on chemically synthesized intermediates or generating highly reactive intermediates enzymatically for subsequent chemical steps. beilstein-journals.orgnih.gov

For the synthesis of chiral amines and alcohols, oxidoreductases are a particularly important class of enzymes. nih.gov These enzymes, including alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), catalyze the reduction of ketones to chiral alcohols with high stereoselectivity. nih.gov For instance, microbial reductases have been successfully used for the enantioselective reduction of ethyl 2-oxo-4-phenylbutanoate, a structural isomer of the precursor to this compound, to produce chiral alcohols with high enantiomeric excess.

Lipase-Catalyzed Kinetic Resolution of Racemic Esters and Lactams

Lipases are a versatile class of enzymes widely employed in the kinetic resolution of racemic mixtures. almacgroup.com Their ability to selectively catalyze the hydrolysis or acylation of one enantiomer in a racemic pair allows for the separation of enantiomerically enriched compounds. researchgate.net This strategy has been successfully applied to the resolution of β-amino esters and their precursors.

Lipase-catalyzed kinetic resolution of racemic β-amino esters, such as this compound, is a well-established method for obtaining enantiomerically pure forms. u-szeged.hu Lipases from various sources, including Candida antarctica (both lipase (B570770) A and B), Pseudomonas cepacia, and Pseudomonas fluorescens, have demonstrated efficacy in these resolutions. researchgate.net The choice of enzyme, solvent, and acylating agent can significantly influence the reaction's rate and enantioselectivity. u-szeged.hu

For instance, the kinetic resolution of ethyl 3-aminobutyrate (B1260719) has been studied using lipases from Candida antarctica, Pseudomonas cepacia, and Pseudomonas fluorescens. researchgate.net It was observed that Candida antarctica lipase B (CAL-B) could catalyze the resolution in butyl butyrate, leading to the (S)-enantiomer of the starting material and the butanamide of the (R)-enantiomer. researchgate.net In contrast, Candida antarctica lipase A (CAL-A) showed excellent chemoselectivity in the acylation of various β-amino esters with good to excellent enantioselectivity. researchgate.net

A study on the lipase-catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochloride salts using lipase PSIM from Burkholderia cepacia demonstrated the synthesis of β-fluorophenyl-substituted β-amino acid enantiomers. mdpi.comsemanticscholar.org The preparative-scale resolutions yielded the unreacted (R)-amino esters and the (S)-amino acid products with excellent enantiomeric excess (ee ≥99%) and good chemical yields (>48%). mdpi.comsemanticscholar.org

The dynamic kinetic resolution (DKR) of β-amino esters has also been developed using a heterogeneous system of a palladium nanocatalyst for racemization and Candida antarctica lipase A for resolution. diva-portal.org This method has been applied to various aromatic, heteroaromatic, and aliphatic substrates, yielding products with 96–99% ee and high yields. diva-portal.org

| Enzyme | Substrate | Method | Key Findings | Reference |

| Candida antarctica lipase B (CAL-B) | Ethyl 3-aminobutyrate | Resolution in butyl butyrate | Yielded (S)-1 and butyl 3-aminobutyrate, and butanamide of (R)-3-aminobutyrate. | researchgate.net |

| Candida antarctica lipase A (CAL-A) | β-amino esters (1b-g) | Acylation with 2,2,2-trifluoroethyl butanoate or butyl butanoate | Good to excellent enantioselectivity (E = 40->100). | researchgate.net |

| Lipase PSIM (Burkholderia cepacia) | Racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochloride salts | Hydrolysis | (R)-amino esters and (S)-amino acids with ee ≥99% and >48% yield. | mdpi.comsemanticscholar.org |

| Candida antarctica lipase A and Palladium nanocatalyst | Aromatic, heteroaromatic, and aliphatic β-amino esters | Dynamic Kinetic Resolution (DKR) | Products obtained in 96–99% ee and high yields. | diva-portal.org |

Microbial Transformation and Bioreduction Approaches

Microbial transformation and bioreduction offer an alternative and often highly stereoselective route to chiral molecules. Whole-cell biocatalysis is particularly advantageous as it contains the necessary cofactors and can regenerate them during the reaction. scielo.br

The asymmetric reduction of β-keto esters to their corresponding β-hydroxy esters is a key step in the synthesis of many chiral compounds. Various microorganisms, including yeasts like Rhodotorula minuta and Candida holmii, have been employed for the stereoselective reduction of ethyl 2-oxo-4-phenylbutanoate (EOPB) to ethyl (R)-2-hydroxy-4-phenylbutanoate [(R)-EHPB]. tandfonline.com For instance, Rhodotorula minuta IFO 0920 and Candida holmii KPY 12402 have been shown to produce (R)-EHPB with high enantiomeric excess (95% and 94%, respectively). tandfonline.com

Ketoreductases (KREDs) are a class of enzymes that have shown significant potential in the asymmetric synthesis of chiral alcohols from ketones. rsc.orgnih.gov Engineered ketoreductases have been developed for the efficient and stereoselective bioreduction of bulky α-amino β-keto esters. rsc.org For example, a ketoreductase from Exiguobacterium sp. F42 was evolved through structure-guided rational design to exhibit remarkably improved activity and excellent stereoselectivity (>99% dr, >99% de) for the reduction of various bulky α-amino β-keto esters. rsc.org

Furthermore, chemoenzymatic routes have been developed that couple microbial reduction with other chemical steps. For example, the synthesis of N-Z-(2SR,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids was achieved by the hydroxylation of an enolate derived from methyl (3S)-N-Z-3-amino-4-phenylbutanoate. tandfonline.com

| Microorganism/Enzyme | Substrate | Product | Key Findings | Reference |

| Rhodotorula minuta IFO 0920 | Ethyl 2-oxo-4-phenylbutanoate (EOPB) | Ethyl (R)-2-hydroxy-4-phenylbutanoate [(R)-EHPB] | 95% enantiomeric excess. | tandfonline.com |

| Candida holmii KPY 12402 | Ethyl 2-oxo-4-phenylbutanoate (EOPB) | Ethyl (R)-2-hydroxy-4-phenylbutanoate [(R)-EHPB] | 94% enantiomeric excess. | tandfonline.com |

| Engineered Ketoreductase (from Exiguobacterium sp. F42) | Bulky α-amino β-keto esters | Chiral vicinal amino alcohols | >99% dr, >99% de, and >99% conversion. | rsc.org |

| Kluyveromyces marxianus | β-ketoesters | (R)- or (S)-β-hydroxyesters | Four out of six tested compounds exhibited >99% enantiomeric excess. | scielo.br |

Enzyme-Catalyzed Derivatization for Stereocontrol

Enzyme-catalyzed derivatization provides a powerful tool for achieving stereocontrol in the synthesis of complex molecules. This approach often involves the use of enzymes to introduce or modify functional groups in a stereospecific manner.

A notable example is the development of engineered bi-enzyme coupled systems for the synthesis of chiral intermediates. For instance, an in-situ coenzyme regeneration system was created by coupling a carbonyl reductase (CpCR) with a glucose dehydrogenase (GDH). bohrium.com This system was used for the highly selective asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) to (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE), a key intermediate for ACE inhibitors. bohrium.com The engineered recombinant strain demonstrated high catalytic activity, achieving a conversion rate of 98.3% with an enantiomeric excess of 99.9%. bohrium.com

The introduction of noncanonical amino acids into enzymes is another advanced strategy to enhance their catalytic properties, including stereoselectivity. nih.gov By site-selectively incorporating unnatural amino acids, it is possible to modify the enzyme's active site and alter its substrate specificity and enantioselectivity. nih.gov

| Enzyme System | Reaction | Substrate | Product | Key Findings | Reference |

| Carbonyl reductase (CpCR) coupled with glucose dehydrogenase (GDH) | Asymmetric reduction with cofactor regeneration | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE) | 98.3% conversion, 99.9% ee. | bohrium.com |

Reactivity and Advanced Chemical Transformations of Ethyl 3 Amino 4 Phenylbutanoate

Derivatization of the Primary Amine Functionality

The primary amine group in ethyl 3-amino-4-phenylbutanoate is a key site for nucleophilic reactions, allowing for the introduction of a variety of substituents. Common derivatizations include acylation, sulfonylation, and the formation of heterocyclic structures.

N-Acylation and Sulfonamide Formation

The primary amine readily undergoes N-acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) can yield N-acetyl-ethyl 3-amino-4-phenylbutanoate. Similarly, benzoylation can be achieved using benzoyl chloride. These reactions are fundamental in peptide synthesis and for introducing protecting groups.

The amine group can also be converted into a sulfonamide. The reaction of ethyl 4-phenylbutyrate-2-amine with N-sulfonyl chloride derivatives of amino acids, in the presence of diisopropylethylamine (DIPEA) and 4-dimethylaminopyridine (B28879) (4-DMAP), produces N-sulfonylated products in high yields. nih.gov For example, the coupling of (S)-(+)-ethyl-4-phenylbutyrate-2-amine with an L-proline-derived sulfonyl chloride yielded the corresponding sulfonamide. nih.gov

Another approach involves reacting 4-acetamidobenzenesulfonyl chloride with primary amines in an aqueous alkaline medium, followed by acidic hydrolysis to yield the desired aryl sulfonamides. iscientific.org

Table 1: Examples of N-Acylation and Sulfonamide Formation

| Reactant | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| (S)-(+)-ethyl-4-phenylbutyrate-2-amine | N-sulfonyl-L-proline benzyl (B1604629) ester chloride, DIPEA, 4-DMAP, CH2Cl2 | N-[(S)-Ethly 4-phenylbutanoate)sulfamoyl]-L-proline benzyl ester | 87 | nih.gov |

| 4-acetamidobenzenesulfonyl chloride | Primary amines, aqueous alkaline medium, then H+ | Aryl sulfonamides | 62-92 | iscientific.org |

| (2S)-2-(((4-aminophenyl)sulfonyl)amino)-3-phenylpropanoate | - | Ethyl (2S)-2-(((4-aminophenyl)sulfonyl)amino)-3-phenylpropanoate | 75 | iscientific.org |

Formation of Heterocycles

The primary amine can also serve as a key functional group for the synthesis of nitrogen-containing heterocycles. For example, the amino group of 4-amino-3-phenylbutanoic acid can react with triethyl orthoformate and sodium azide (B81097) in acetic acid to form a tetrazole ring. rsc.org This reaction provides a pathway to metabolically stable analogs of the parent amino acid. rsc.org

Modifications of the Ester Moiety through Nucleophilic Substitution

The ester group of this compound is susceptible to various nucleophilic substitution reactions, including hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis is typically performed by refluxing with an aqueous acid such as hydrochloric acid, while base-catalyzed hydrolysis (saponification) can be achieved with reagents like lithium hydroxide (B78521) or sodium hydroxide. nih.govnih.gov Basic hydrolysis is often favored due to higher yields and easier handling. nih.gov

Enzymatic hydrolysis offers a milder and often stereoselective alternative. Lipases, such as those from Candida antarctica (CAL-A and CAL-B) and Pseudomonas fluorescens, have been used for the kinetic resolution of racemic this compound and its derivatives. mdpi.comu-szeged.hu For instance, the hydrolysis of this compound can be performed using lipase (B570770) in an aqueous buffer, with the reaction rate and enantioselectivity being influenced by temperature and solvent. Current time information in Bangalore, IN.masterorganicchemistry.com

Transesterification, the exchange of the ethyl group for another alkyl group, can be accomplished under acidic conditions with an excess of the desired alcohol. For example, reaction with tert-butanol (B103910) in the presence of sulfuric acid can yield the tert-butyl ester.

Reduction to Alcohols

The ester functionality can be reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, converting the ester to the corresponding 3-amino-4-phenylbutan-1-ol. masterorganicchemistry.comdoubtnut.com This reduction is a powerful tool for creating amino alcohol building blocks.

Table 2: Transformations of the Ester Moiety

| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Basic Hydrolysis | 1N NaOH/MeOH or LiOH, H₂O₂, THF/H₂O | 3-Amino-4-phenylbutanoic acid | 71-80 | nih.gov |

| Acid Hydrolysis | conc. HCl, H₂O, reflux | 3-Amino-4-phenylbutyric acid | - | nih.gov |

| Enzymatic Hydrolysis | Lipase AK (Pseudomonas fluorescens), NH₄OAc buffer (pH 5.8), 30 °C | (R)-3-Amino-3-(substituted-phenyl)propanoic acid | - | mdpi.com |

| Transesterification | tert-butanol, H₂SO₄, 60°C | (R)-tert-butyl 3-amino-4-phenylbutanoate | 85-92 | |

| Reduction | LiAlH₄, THF | 3-Amino-4-phenylbutan-1-ol | - | masterorganicchemistry.com |

Reactions Involving the Phenyl and Butanoate Backbone

The phenyl ring and the butanoate backbone provide further opportunities for chemical modification, including reactions at the α-carbon and on the aromatic ring, as well as intramolecular cyclizations.

Reactions at the α-Carbon and Intramolecular Cyclization

The α-carbon to the ester group can be deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. pressbooks.pub This enolate can then react with electrophiles, such as alkyl halides, in an SN2-type reaction to introduce substituents at the α-position. pressbooks.pubumn.edu This method allows for the construction of more complex carbon skeletons.

Intramolecular cyclization of this compound derivatives can lead to the formation of various heterocyclic structures. For example, under acidic conditions (pH < 2), the compound can undergo intramolecular cyclization to form a β-lactam derivative. Furthermore, derivatives of this compound can be used in the synthesis of fused pyrazolidinone-γ-lactams through a sequence of hydrazonation, reduction, and intramolecular cyclization. masterorganicchemistry.com Microwave-mediated three-component condensation of 4-aryl-4-oxobutanoates with ammonium (B1175870) formate (B1220265) can also lead to the formation of 3-methylidene-5-phenyl-2,3-dihydropyrrolidones. ias.ac.in

Reactions on the Phenyl Ring

The phenyl group can undergo electrophilic aromatic substitution reactions, although the reactivity is influenced by the existing amino-alkyl substituent. Standard electrophilic aromatic substitution reactions such as nitration or Friedel-Crafts acylation can potentially be applied, though the conditions would need to be carefully controlled to avoid side reactions with the amine and ester functionalities. masterorganicchemistry.comtandfonline.com For example, Friedel-Crafts acylation of benzene (B151609) with an L-aspartic acid derivative has been used as a key step in the synthesis of (R)-3-amino-4-phenylbutyric acid. nih.govtandfonline.com

Table 3: Reactions of the Phenyl and Butanoate Backbone

| Reaction Type | Key Intermediate/Reactant | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| α-Alkylation | Ester enolate | LDA, then alkyl halide | α-alkylated ester | pressbooks.pubumn.edu |

| Intramolecular Cyclization | This compound | pH < 2 | β-lactam | |

| Reductive Amination/Cyclization | Ethyl 4-oxo-4-phenylbutanoate | Ammonium formate, microwave | 3-methylidene-5-phenyl-2,3-dihydropyrrolidone | ias.ac.in |

| Friedel-Crafts Acylation | Benzene and an L-aspartic acid derivative | Lewis Acid | α-amino phenyl ketone | nih.govtandfonline.com |

Applications As a Key Synthetic Intermediate in Advanced Research

Precursor in Complex Pharmaceutical Synthesis

Scientific literature does not support the role of Ethyl 3-amino-4-phenylbutanoate as a direct precursor in the synthesis of pyrazolone (B3327878) derivatives, specific pyrrolinylaminopyrimidine analogs for gene expression modulation, or as a direct intermediate for the common classes of Angiotensin-Converting Enzyme (ACE) inhibitors. These synthetic routes typically employ other phenylbutanoate derivatives.

Intermediates for Angiotensin-Converting Enzyme (ACE) Inhibitors:The synthesis of prominent ACE inhibitors, such as Enalapril, involves intermediates derived fromethyl 2-oxo-4-phenylbutanoateor feature a(S)-2-amino-4-phenylbutyratemoiety.benchchem.comresearchgate.netresearchgate.netThe position of the amino group at the second carbon (alpha-position) is critical for the biological activity of these inhibitors, distinguishing them from the requested beta-amino ester (3-amino position).

The only application from the provided outline that is scientifically validated for this compound and its corresponding carboxylic acid is its use as a building block for β-peptides.

Building Blocks for Beta-Peptide and Hydroxyethylene Dipeptide Isostere Construction

This compound is a valuable chiral building block in the field of peptidomimetics, specifically in the construction of β-peptides. The corresponding carboxylic acid, (S)-3-Amino-4-phenylbutanoic acid, is also known as L-β-Homophenylalanine, which underscores its role as a β-amino acid. nih.gov

β-peptides are polymers of β-amino acids that fold into stable secondary structures similar to those of natural peptides (composed of α-amino acids). However, they exhibit enhanced resistance to enzymatic degradation, making them attractive candidates for therapeutic applications.

Detailed Research Findings:

Conformational Control: As a derivative of β-homophenylalanine, this molecule can be incorporated into peptide sequences to induce specific folding patterns. The phenyl group provides steric bulk and potential for aromatic interactions, influencing the resulting secondary structure (e.g., helices, sheets, or turns).

Peptidomimetic Design: The use of β-amino acids like 3-amino-4-phenylbutanoic acid allows chemists to create novel peptide backbones. These "unnatural" peptides can mimic the biological activity of natural peptides while possessing improved pharmacokinetic properties, such as increased stability and oral bioavailability.

Structural Diversity: this compound serves as a starting point for creating a variety of substituted β-amino acids. The amino and carboxyl groups can be chemically modified before or after incorporation into a peptide chain, allowing for the synthesis of diverse libraries of β-peptides for screening and drug discovery.

Interactive Data Table: Properties of the Core β-Amino Acid

| Property | Value |

| Compound Name | (3S)-3-amino-4-phenylbutanoic acid |

| Synonym | L-β-Homophenylalanine |

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| Classification | β-amino acid |

| Primary Application | β-Peptide Synthesis |

Role in the Synthesis of Agrochemicals and Fine Chemicals

While the related compound, Ethyl 3-oxo-4-phenylbutanoate , is noted for its use as an intermediate in the agrochemical and fine chemical industries, there is no specific information available detailing the role of This compound in these sectors. Its primary documented application in advanced research remains as a specialized building block for peptidomimetics.

Analytical and Characterization Methodologies for Research on Ethyl 3 Amino 4 Phenylbutanoate

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the structural integrity of ethyl 3-amino-4-phenylbutanoate by probing the connectivity and chemical environment of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are used to confirm the identity and structure of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum typically shows distinct signals corresponding to the aromatic protons of the phenyl group, the protons of the ethyl ester, and the protons on the butanoate backbone.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals include those for the carbonyl carbon of the ester, the aromatic carbons of the phenyl ring, and the aliphatic carbons of the ethyl and butanoate groups.

| ¹H NMR Data (CDCl₃, 400 MHz) | ||||

| Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Aromatic | 7.15-7.35 | Multiplet | - | Phenyl group protons (5H) |

| Methine | ~3.75 | Multiplet | - | CH-N (1H) |

| Methylene (benzyl) | ~2.90 | Multiplet | - | CH₂-Ph (2H) |

| Methylene (ester) | ~2.50 | Multiplet | - | CH₂-CO (2H) |

| Methylene (ethyl) | 4.18 | Quartet | 7.1 | O-CH₂ (2H) |

| Methyl (ethyl) | 1.27 | Triplet | 7.1 | CH₃ (3H) |

| Amine | ~1.50 | Singlet (broad) | - | NH₂ (2H) |

| Note: Exact chemical shifts and multiplicities can vary based on solvent and experimental conditions. |

| ¹³C NMR Data (CDCl₃, 101 MHz) | |

| Chemical Shift (δ) ppm | Assignment |

| ~172.0 | Ester Carbonyl (C=O) |

| ~139.0 | Quaternary Aromatic Carbon |

| ~129.0 | Aromatic CH |

| ~128.5 | Aromatic CH |

| ~126.5 | Aromatic CH |

| ~60.5 | O-CH₂ (Ethyl) |

| ~50.0 | CH-N |

| ~42.0 | CH₂-Ph |

| ~40.0 | CH₂-CO |

| ~14.2 | CH₃ (Ethyl) |

| Note: Assignments are based on typical chemical shift ranges and may require 2D NMR experiments for unambiguous confirmation. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

Key absorptions include a strong band for the ester carbonyl (C=O) stretch, typically around 1735 cm⁻¹. The N-H stretching vibrations of the primary amine group usually appear as one or two bands in the region of 3300-3500 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and aliphatic parts of the molecule are observed, along with C-O stretching of the ester.

| Characteristic IR Absorption Bands | |

| Frequency Range (cm⁻¹) | Functional Group Assignment |

| 3300 - 3500 | N-H Stretch (Primary Amine) |

| 3000 - 3100 | C-H Stretch (Aromatic) |

| 2850 - 3000 | C-H Stretch (Aliphatic) |

| ~1735 | C=O Stretch (Ester) |

| 1580 - 1620 | C=C Stretch (Aromatic Ring) |

| 1150 - 1250 | C-O Stretch (Ester) |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₂H₁₇NO₂, corresponding to a monoisotopic mass of approximately 207.126 g/mol . uni.lunih.gov

In high-resolution mass spectrometry (HRMS), the exact mass can be measured with high precision, confirming the elemental composition. Common ionization techniques like Electrospray Ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 208.133. uni.lu Fragmentation patterns can help to confirm the structure, for instance, by showing the loss of the ethoxy group (-OCH₂CH₃) or cleavage adjacent to the amine or phenyl groups.

| Predicted Mass Spectrometry Data (ESI+) | ||

| Adduct | Calculated m/z | Description |

| [M+H]⁺ | 208.1332 | Protonated Molecule |

| [M+Na]⁺ | 230.1151 | Sodium Adduct |

| [M+K]⁺ | 246.0891 | Potassium Adduct |

| Data sourced from predicted values. uni.lu |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatography is indispensable for separating this compound from impurities and for resolving its enantiomers, which is critical as the compound contains a chiral center at the C3 position.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both determining the chemical purity of this compound and for separating its (R) and (S) enantiomers.

For purity analysis, a reversed-phase HPLC method is typically employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water with a buffer). A UV detector is commonly used for detection, leveraging the aromatic phenyl ring's chromophore.

For determining the enantiomeric excess (e.e.), chiral HPLC is the method of choice. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), are frequently used for this type of separation. wiley-vch.dealmacgroup.comtandfonline.com The mobile phase is often a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol modifier like isopropanol. wiley-vch.detandfonline.com

| Example Chiral HPLC Method Parameters | |

| Parameter | Condition |

| Column | Chiralcel AD or OJ-H wiley-vch.dealmacgroup.com |

| Mobile Phase | Hexane / Isopropanol mixture wiley-vch.de |

| Flow Rate | 0.5 - 1.0 mL/min wiley-vch.detandfonline.com |

| Detection | UV (e.g., 210 nm) |

| Result | Baseline separation of (R) and (S) enantiomers |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, particularly for chiral separations. chromatographyonline.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.com This technique often provides faster separations and higher efficiency compared to normal-phase HPLC, while being more environmentally friendly due to the reduction in organic solvent use. researchgate.net

For the analysis of this compound, chiral SFC is highly effective for resolving the enantiomers. chromatographyonline.com The method typically uses the same types of chiral stationary phases as chiral HPLC. researchgate.net A small amount of a polar organic modifier, such as methanol (B129727) or ethanol (B145695), is added to the supercritical CO₂ to modulate the polarity of the mobile phase and achieve optimal separation. researchgate.net The ability to fine-tune separation by adjusting pressure, temperature, and modifier concentration makes SFC a versatile and efficient technique for high-throughput chiral analysis in pharmaceutical research. researchgate.netsouthampton.ac.uk

| Example Chiral SFC Method Parameters | |

| Parameter | Condition |

| Column | Chiralpak AD or similar polysaccharide-based CSP researchgate.net |

| Mobile Phase | Supercritical CO₂ with a Methanol co-solvent researchgate.net |

| Flow Rate | 2 - 4 mL/min |

| Back Pressure | 100 - 150 bar |

| Detection | UV, Mass Spectrometry (MS) |

| Advantage | Fast analysis times, reduced solvent consumption chromatographyonline.comresearchgate.net |

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) stands out as a powerful analytical technique for the separation and quantification of ionic species based on their electrophoretic mobility in an electric field. This high-resolution separation method offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption, making it a valuable tool in pharmaceutical analysis. nih.gov The fundamental principle of CZE involves the differential migration of analytes within a narrow-bore fused-silica capillary filled with an electrolyte solution. nih.gov

For the analysis of this compound, CZE can be effectively employed for both quantitative determination and chiral separation of its enantiomers. The presence of a primary amino group allows the molecule to be protonated in acidic buffer systems, rendering it suitable for electrophoretic separation.

Detailed Research Findings

While specific studies focusing exclusively on the CZE analysis of this compound are not extensively documented, research on its parent compound, phenibut (3-amino-4-phenylbutanoic acid), and structurally similar compounds provides a strong foundation for establishing analytical methodologies.

A patented method for the quantitative determination of phenibut in pharmaceutical formulations utilizes CZE with a leading electrolyte of 10 mM sodium tetraborate (B1243019) solution at a pH of 9.2. google.com The analysis is conducted in a quartz capillary under a voltage of +20 kV at 30°C, with detection at 193 nm. google.com This method highlights the capability of CZE for accurate quantification, achieving high sensitivity and reproducibility. google.com

Furthermore, CZE has proven to be particularly adept at the chiral separation of phenibut's enantiomers, which is of significant interest due to the stereospecific activity often observed with chiral molecules. A study demonstrated the successful chiral resolution of (R)- and (S)-phenibut using cyclodextrin (B1172386) capillary electrokinetic chromatography. who.int This was achieved with a 25 mM phosphate (B84403) buffer at pH 2.5, containing highly sulfated cyclodextrins. who.int

The application of CZE for the enantiomeric separation of a structurally related ester, ethyl 2-(benzylamino)-4-oxo-4-phenylbutanoate, has also been reported. researchgate.netresearchgate.net In this research, cyclodextrins were used as chiral selectors to determine the enantiomeric excess. researchgate.net The separation was performed using a 50 mmol dm⁻³ TRIS/phosphate buffer at pH 2.37. researchgate.netresearchgate.net

These findings collectively suggest that a robust CZE method for this compound would likely involve an acidic buffer system to ensure the protonation of the amino group. For chiral separations, the addition of a suitable chiral selector, such as a cyclodextrin derivative, to the background electrolyte would be essential.

Interactive Data Tables

The following tables summarize the CZE conditions reported for the analysis of phenibut and a related ester, which can serve as a starting point for the development of a method for this compound.

Table 1: CZE Conditions for Quantitative Analysis of Phenibut google.com

| Parameter | Value |

| Leading Electrolyte | 10 mM Sodium Tetraborate |

| pH | 9.2 |

| Capillary | Quartz, 0.5 m effective length, 75 µm internal diameter |

| Applied Voltage | +20 kV |

| Temperature | 30°C |

| Detection Wavelength | 193 nm |

Table 2: CZE Conditions for Chiral Separation of Phenibut Enantiomers who.int

| Parameter | Value |

| Buffer | 25 mM Phosphate |

| pH | 2.5 |

| Chiral Selector | Highly sulfated cyclodextrins |

| Applied Field | 0.30 kV/cm |

| Capillary Coating | Polyethylene oxide |

Table 3: CZE Conditions for Enantiomeric Separation of Ethyl 2-(benzylamino)-4-oxo-4-phenylbutanoate researchgate.netresearchgate.net

| Parameter | Value |

| Buffer | 50 mmol dm⁻³ TRIS/phosphate |

| pH | 2.37 |

| Capillary | 48.5 cm × 0.05 mm |

| Chiral Selector | G-cyclodextrin |

Computational Studies and Mechanistic Insights for Ethyl 3 Amino 4 Phenylbutanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can determine various molecular properties and reactivity descriptors. For Ethyl 3-amino-4-phenylbutanoate, while specific, dedicated DFT studies are not abundant in public literature, we can infer its electronic characteristics by analogy with closely related compounds and through data available in chemical databases. nih.govnih.gov

DFT calculations typically involve optimizing the molecular geometry to find its lowest energy state and then computing various electronic properties. Common functionals, such as B3LYP, paired with basis sets like 6-31G* or larger, are frequently employed for organic molecules of this nature to achieve a balance between accuracy and computational cost. semanticscholar.orgtandfonline.com

Key electronic properties that are elucidated through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution across the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this compound, the MEP would be expected to show negative potential around the oxygen atoms of the carbonyl group and the nitrogen of the amino group, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the amino hydrogens, making them potential hydrogen bond donors.

While direct DFT data for this compound is limited, the following table presents computed properties for its structural isomer, ethyl 4-amino-3-phenylbutanoate, which are expected to be very similar. nih.govnih.gov

| Computed Property | Value | Significance |

|---|---|---|

| Molecular Weight | 207.27 g/mol | The mass of one mole of the substance. |

| XLogP3-AA | 1.2 | A measure of lipophilicity. |

| Hydrogen Bond Donor Count | 1 | The number of hydrogen atoms bonded to electronegative atoms (N, O). |

| Hydrogen Bond Acceptor Count | 3 | The number of electronegative atoms (N, O) with lone pairs. |

| Rotatable Bond Count | 6 | Indicates the molecule's conformational flexibility. |

| Topological Polar Surface Area | 52.3 Ų | Relates to transport properties in biological systems. |

Molecular Modeling for Reaction Mechanism Elucidation

Molecular modeling is an indispensable tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For this compound, several reactions are of mechanistic interest, including its hydrolysis and intramolecular cyclization.

One key reaction is the intramolecular cyclization to form the lactam, 4-phenyl-pyrrolidin-2-one. This reaction is well-documented for its parent acid, phenibut, especially under thermal conditions such as those used in gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.netnih.gov A similar pathway can be postulated for the ethyl ester. The mechanism would involve the nucleophilic attack of the amino group onto the electrophilic carbonyl carbon of the ester.

Computational modeling can elucidate this pathway by:

Locating Stationary Points: The geometries of the reactant (this compound), the transition state, any intermediates, and the final product (4-phenyl-pyrrolidin-2-one and ethanol) are optimized.

Calculating Activation Energy: The energy difference between the reactant and the transition state determines the activation barrier of the reaction, providing insight into the reaction rate.

Vibrational Frequency Analysis: This analysis confirms the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For the cyclization of this compound, the reaction would likely proceed through a tetrahedral intermediate formed after the initial N-C bond formation. The subsequent elimination of the ethoxy group would then lead to the final lactam product. Molecular modeling could precisely map the energetics of this multi-step process.

Another important reaction is the hydrolysis of the ester group to yield phenibut. This can be catalyzed by acid or base. Computational models can be used to study the step-by-step mechanism of both catalyzed pathways, comparing their respective activation energies to predict which conditions would be more favorable.

Conformational Analysis and Intermolecular Interactions

The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional conformation and the non-covalent interactions it can form.

Intermolecular Interactions: In the condensed phase (liquid or solid), the behavior of this compound is governed by intermolecular forces. Computational studies on analogous crystal structures provide insight into these interactions. researchgate.netunina.it

Hydrogen Bonding: The primary amino group (-NH₂) is a potent hydrogen bond donor, while the carbonyl oxygen of the ester is a strong hydrogen bond acceptor. These groups are expected to be the primary drivers of intermolecular association, forming networks of N-H···O bonds that are critical in defining the crystal packing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.